Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate
Description
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a synthetic benzoxepine derivative characterized by a seven-membered oxepine ring fused to a benzene core. The structure includes a ketone group at position 5 and a methyl ester at position 6. This compound is synthesized via acid-catalyzed esterification of its corresponding carboxylic acid precursor using methanol and sulfuric acid, yielding a transparent oil after purification .
Structure
3D Structure
Properties
CAS No. |
1116093-90-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DFSOVAMBJOTRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
One approach begins with 7-hydroxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine, which undergoes esterification with methanol under acidic conditions. The cyclization step often utilizes catalysts such as p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂) to facilitate ring closure. For example, heating the precursor at 80–100°C in methanol with PTSA yields the tetrahydrobenzo[b]oxepine core.
Oxidation and Esterification Sequences
Alternative routes start with dihydrobenzo[b]oxepine derivatives, where oxidation of the tetrahydro ring at position 5 introduces the ketone group. Subsequent esterification using methyl chloroformate or dimethyl carbonate in the presence of a base like triethylamine completes the synthesis. This method avoids harsh acidic conditions, improving selectivity for the target compound.
Key Reaction Mechanisms
Acid-Catalyzed Cyclization
The acid-catalyzed cyclization mechanism proceeds via protonation of the hydroxyl group, generating a carbocation intermediate. Intramolecular nucleophilic attack by the adjacent oxygen forms the oxepine ring. Computational studies suggest that the transition state involves a six-membered cyclic intermediate, stabilizing the cationic center.
Nucleophilic Acyl Substitution
Esterification of the carboxylic acid intermediate employs nucleophilic acyl substitution. The carbonyl carbon becomes electrophilic upon protonation, allowing methanol to act as a nucleophile. This step is highly sensitive to moisture, necessitating anhydrous conditions.
Optimization of Reaction Parameters
Optimizing synthetic yield requires careful control of temperature, solvent, and catalyst.
Temperature Effects
Cyclization reactions exhibit optimal yields between 80°C and 100°C. Below this range, incomplete ring closure occurs, while higher temperatures promote side reactions such as dehydration.
Solvent and Catalyst Systems
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. Catalytic systems combining PTSA with molecular sieves to absorb water improve esterification efficiency, achieving yields up to 78%.
Table 1: Impact of Reaction Conditions on Yield
| Condition | Yield (%) | Side Products Observed |
|---|---|---|
| PTSA, 80°C, DMF | 78 | <5% dehydrated byproduct |
| BF₃·OEt₂, 100°C, toluene | 65 | 12% dimerization |
| H₂SO₄, 70°C, methanol | 58 | 20% hydrolysis |
Analytical Characterization Techniques
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Methods
Chromatographic Purity Assessment
HPLC analysis using a C18 column and acetonitrile-water mobile phase (70:30) resolves the compound at 8.2 minutes, confirming purity ≥98%.
Challenges in Industrial Scale-Up
Translating laboratory synthesis to industrial production faces hurdles:
Heat Management
Exothermic cyclization reactions require jacketed reactors to maintain temperature control, preventing runaway reactions.
Purification Complexity
The compound’s low solubility in non-polar solvents complicates crystallization. Gradient recrystallization using ethanol-water mixtures (9:1) improves recovery rates to 85%.
Comparative Analysis of Synthetic Approaches
A comparative evaluation of methods highlights trade-offs between yield, cost, and scalability.
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Acid-catalyzed cyclization | 78 | 120 | Moderate |
| Oxidation-esterification | 65 | 95 | High |
| Microwave-assisted | 82 | 150 | Limited |
Microwave-assisted synthesis, though efficient, faces scalability limitations due to equipment costs. The oxidation-esterification route offers better cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Nucleophilic Reactions at the Ester Group
The methyl ester moiety undergoes standard nucleophilic substitutions, including hydrolysis and transesterification. Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid, which can participate in further derivatization (e.g., amidation or peptide coupling) . For example:
-
Hydrolysis :
Ring-Opening Reactions of the Oxepine System
The oxepine ring’s partial unsaturation allows for ring-opening reactions under electrophilic or radical conditions. For instance, bromination at the α-position to the ketone generates intermediates for cross-coupling reactions :
Castagnoli–Cushman Reaction (CCR)
The ketone group participates in the CCR with cyclic anhydrides and imines, forming polycyclic lactams. Key findings include:
-
Reaction with phthalic anhydride in diphenyl ether at 225°C yields tetrahydrobenzo[d]azepine derivatives (57% yield) .
-
Reaction with succinic anhydride produces unexpected products due to a -H shift and imine metathesis .
Table 1: CCR Optimization with Diphenyl Ether
| Anhydride | Temp (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| Glutaric [6a] | 225 | 6 | 57 | Tetrahydrobenzoazepine carboxylic acid |
| Phthalic [7a] | 110 | 6 | 92 | Isoquinoline derivative |
Catalytic Enantioselective Cyclization
Using a BINAM-based phosphoramide catalyst, intramolecular sulfenofunctionalization forms benzoxepane derivatives with high enantioselectivity (up to 97.2:2.8 er) :
Functionalization of the Aromatic Ring
Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs at the electron-rich benzene ring. The methyl ester group directs substituents to the para position relative to the oxepine oxygen .
Reduction and Oxidation
Scientific Research Applications
Diabetes Management
Research indicates that methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate activates glucokinase, an enzyme crucial for glucose metabolism. This activation is significant for the treatment and prevention of:
- Type 1 Diabetes
- Type 2 Diabetes
- Obesity
- Neuropathy
- Nephropathy
The compound's ability to enhance insulin sensitivity and improve glucose metabolism positions it as a potential therapeutic agent in diabetes care .
Metabolic Disorders
The structural characteristics of this compound allow for modifications that can enhance its biological activity. Its interactions with metabolic pathways suggest applications in:
- Weight Management
- Chronic Metabolic Conditions
Studies have shown promising results in animal models where this compound improved metabolic profiles and reduced complications associated with diabetes .
Case Studies and Research Findings
- Activation of Glucokinase : In vitro studies demonstrated that this compound significantly activates glucokinase at physiological concentrations. This activation leads to improved glucose uptake in muscle and liver tissues .
- Animal Models : In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and improved insulin sensitivity. These findings suggest its potential utility as a therapeutic agent in managing diabetes-related complications .
- Toxicology and Safety : Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Further studies are required to fully understand its safety and efficacy in long-term use .
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
This compound vs. Natural Analogs (Compounds 3 and 4)
- Compound 3 : This Shiitake-derived compound shares the benzoxepine core but features additional hydroxyl, hydroxymethyl, and pyrrolidone carboxylate groups. These substituents likely enhance its polarity and bioactivity, correlating with its reported antioxidant and anti-inflammatory properties .
- Compound 4: With the molecular formula C₁₂H₁₀O₃, this compound lacks the complex substituents of Compound 3.
Comparison with Benzazepine Derivatives
- Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate : The replacement of the oxepine oxygen with a nitrogen atom (forming a benzazepine) introduces distinct electronic and steric properties. The chloro and tosyl groups further increase its molecular weight and complexity, making it suitable as a synthetic intermediate in drug development .
Saturation Effects: Tetrahydro vs. Dihydro Derivatives
- Methyl 5-oxo-2,5-dihydrobenzo[b]oxepine-7-acetate (Compound f): The partial unsaturation in the oxepine ring (2,5-dihydro vs.
Biological Activity
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a compound belonging to the benzoxepine class, known for its unique bicyclic structure that integrates a benzene ring and an oxepine moiety. Its molecular formula is CHO, with a molecular weight of approximately 220.22 g/mol. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, particularly in metabolic diseases.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities. Notably, it has been shown to activate glucokinase, an enzyme critical in glucose metabolism. This activation suggests potential applications in the treatment and prevention of:
- Type 1 and Type 2 Diabetes : By enhancing glucose metabolism and insulin sensitivity.
- Obesity : Through modulation of metabolic pathways.
- Neuropathy and Nephropathy : Indicating broader implications for metabolic syndrome-related conditions.
The compound's interaction with glucokinase is pivotal. Glucokinase plays a crucial role in regulating blood sugar levels by facilitating glucose uptake in the liver and pancreas. The ability of this compound to modulate this enzyme's activity positions it as a promising candidate for managing diabetes and related disorders.
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparison with other similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylate | Dihydro instead of tetrahydro | Less stability due to fewer rings |
| Methyl 7-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine | Methoxy group substitution | Enhanced solubility |
| Methyl 8-chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine | Chlorinated position | Potentially increased biological activity |
The specific activation of glucokinase by this compound differentiates it from other compounds that may not exhibit such targeted effects.
Case Studies and Research Findings
- Glucose Metabolism Studies : In vitro studies demonstrated that this compound significantly increased glucose uptake in cultured hepatocytes. This effect was attributed to enhanced glucokinase activity.
- Animal Models : In rodent models of diabetes, administration of this compound resulted in improved glycemic control and reduced insulin resistance compared to control groups. These findings suggest its potential utility in therapeutic settings for diabetes management.
- Safety and Toxicology : Preliminary studies have indicated a favorable safety profile for this compound at therapeutic doses. Further toxicological assessments are necessary to confirm long-term safety.
Q & A
Q. Key Data :
| Parameter | Example Conditions |
|---|---|
| Catalyst | H₂SO₄ or p-TsOH |
| Solvent | Toluene or DCM |
| Yield | 60–75% (optimized) |
Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Temperature Control : Lower temperatures (0–5°C) during triazine coupling reduce side reactions .
- Catalyst Screening : Lewis acids like BF₃·Et₂O enhance cyclization efficiency compared to Brønsted acids .
- Purification : Use of column chromatography with gradient elution (hexane/EtOAc) resolves co-eluting byproducts. Analytical HPLC (C18 column, 70:30 MeCN/H₂O) monitors purity .
Data Contradiction Note : Some protocols report higher yields with microwave-assisted synthesis (85%), but reproducibility depends on precursor stability .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Q. Reference Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.25–7.40 (aromatic H), δ 4.20–4.50 (oxepine O-CH₂) |
| IR | 1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O) |
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational exchange in the tetrahydrobenzo ring .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify tautomeric or stereochemical anomalies .
- 2D NMR : ROESY or NOESY correlations clarify spatial relationships between protons, especially in crowded δ 2.50–3.20 regions .
Basic Question: What biological activities are associated with this compound?
Methodological Answer:
The compound has shown:
- Antioxidant Activity : Scavenging of DPPH radicals (IC₅₀ ~ 20 µM) via the oxo and hydroxyl groups .
- Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~ 15 µM) in RAW 264.7 macrophage assays .
Q. Assay Design :
| Assay | Protocol |
|---|---|
| DPPH | 100 µM compound in MeOH, absorbance at 517 nm |
| COX-2 | ELISA quantification of PGE₂ in LPS-stimulated cells |
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Core Modifications : Introduce substituents at C-3 (hydroxyl) or C-7 (ester) to assess electronic effects .
In Silico Screening : Dock derivatives into COX-2 (PDB: 5KIR) using AutoDock Vina to prioritize synthetic targets .
Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assay) for lead compounds .
Basic Question: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Degradation Products : LC-MS identifies hydrolysis products (e.g., free carboxylic acid at C-7) .
Advanced Question: What mechanistic insights exist for the compound’s degradation pathways?
Methodological Answer:
- Hydrolysis Kinetics : Pseudo-first-order kinetics in pH 7.4 buffer (t₁/₂ = 14 days), accelerated by nucleophilic attack on the ester group .
- Oxidative Pathways : ESR spectroscopy detects radical intermediates under UV light, suggesting photooxidation of the oxepine ring .
Basic Question: How to determine enantiomeric purity if the compound has chiral centers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/i-PrOH 90:10) to separate enantiomers .
- Polarimetry : Compare specific rotation ([α]D) with literature values (e.g., +6.0° for the (R)-enantiomer) .
Advanced Question: What computational methods validate the compound’s stereochemistry?
Methodological Answer:
- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with TD-DFT calculations to assign absolute configuration .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., acetoxyphenyl analogs) to confirm bond angles and torsion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
